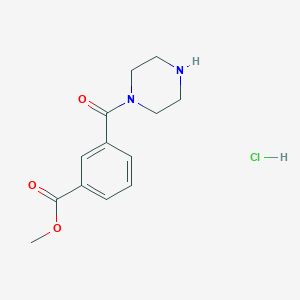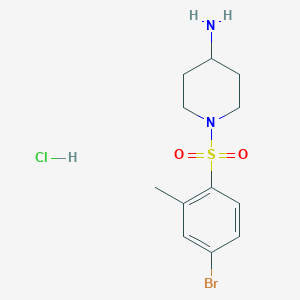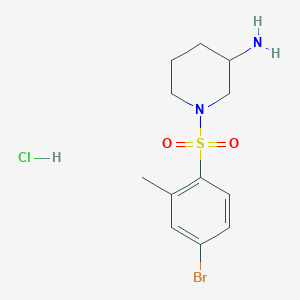
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a sulfonyl group and a brominated methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine Introduction: The sulfonylated intermediate is reacted with piperidine to form the piperidin-3-amine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient bromination and sulfonylation, and employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
科学的研究の応用
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The brominated phenyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- 1-((4-Chloro-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- 1-((4-Iodo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride
Uniqueness
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can result in different interaction profiles with biological targets, potentially leading to unique therapeutic properties.
特性
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpiperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c1-9-7-10(13)4-5-12(9)18(16,17)15-6-2-3-11(14)8-15;/h4-5,7,11H,2-3,6,8,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSQIDCCHNJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydroxy-5-{[(2z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoic acid](/img/structure/B8035610.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035616.png)
![(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one](/img/structure/B8035617.png)
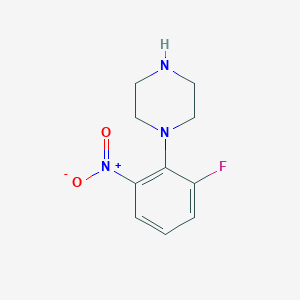
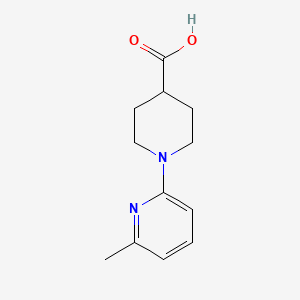
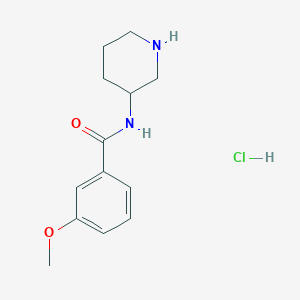

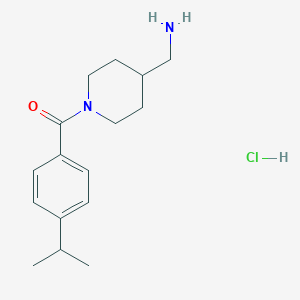
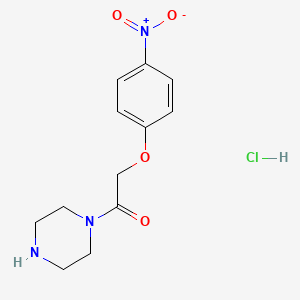
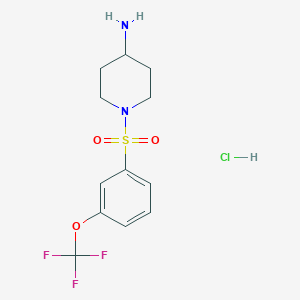
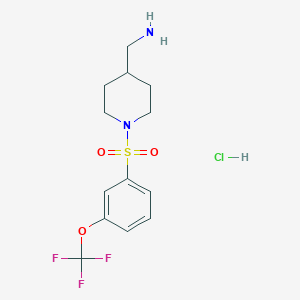
![4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid](/img/structure/B8035674.png)
